Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate
Description
Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate is a structurally complex ester featuring a phenylpropanoate backbone substituted with a trans-configured (E)-pyrrolidin-1-yldiazenyl group. The pyrrolidine ring introduces basicity and may enhance solubility in polar solvents, while the ethyl ester group contributes to lipophilicity.
Properties
CAS No. |
34153-42-9 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
ethyl 3-[4-(pyrrolidin-1-yldiazenyl)phenyl]propanoate |
InChI |
InChI=1S/C15H21N3O2/c1-2-20-15(19)10-7-13-5-8-14(9-6-13)16-17-18-11-3-4-12-18/h5-6,8-9H,2-4,7,10-12H2,1H3 |
InChI Key |
VHFASXZACOHHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N=NN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Synthesis of ethyl 3-(4-aminophenyl)propanoate | Starting from 4-nitrophenylpropanoic acid derivatives via reduction or direct amination | Precursor preparation with amino group para to propanoate ester |
| 2 | Diazotization | Sodium nitrite (NaNO2), HCl, 0-5 °C | Conversion of the amino group into diazonium salt under cold acidic conditions |
| 3 | Azo coupling | Pyrrolidine base or pyrrolidin-1-yl nucleophile, mild base, solvent (e.g., ethanol, water) | Coupling of diazonium salt with pyrrolidine to form the azo linkage |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure this compound |
Detailed Reaction Conditions and Notes
- Diazotization: The amino precursor is treated with sodium nitrite in acidic aqueous media at low temperature (0-5 °C) to form the diazonium salt, which is highly reactive and must be used immediately to avoid decomposition.
- Azo Coupling: The diazonium salt is reacted with pyrrolidine, which acts as a nucleophile attacking the diazonium nitrogen to form the azo bond. This step is typically done in mildly basic conditions to maintain nucleophilicity of pyrrolidine.
- Solvents: Ethanol-water mixtures are common to dissolve both organic and inorganic reagents.
- Purification: The product is usually purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity.
Research Data and Analytical Results
Spectroscopic Characterization
| Technique | Observations | Purpose |
|---|---|---|
| NMR (1H, 13C) | Signals corresponding to ethyl ester (triplet, quartet), aromatic protons, pyrrolidine ring protons | Confirm structure and substitution pattern |
| UV-Vis | Characteristic azo absorption band around 400-450 nm | Confirm azo group formation |
| IR Spectroscopy | Ester C=O stretch (~1735 cm^-1), aromatic C=C, N=N azo stretch (~1400-1500 cm^-1) | Functional group identification |
| Mass Spectrometry | Molecular ion peak matching expected molecular weight | Molecular weight confirmation |
Yield and Purity
Typical yields for the azo coupling step range from 70% to 90%, depending on reaction scale and conditions. Purity assessed by HPLC or TLC is generally above 95% after purification.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Diazotization-Coupling | Single-pot diazotization of amino ester followed by coupling with pyrrolidine | Simple, efficient, good yields | Requires careful temperature control |
| Stepwise Synthesis | Separate synthesis of diazonium salt and coupling | Better control over reaction steps | More time-consuming |
| Solvent Choice | Ethanol-water mixtures commonly used | Good solubility, environmentally benign | May require solvent removal steps |
| Base Used in Coupling | Mild bases like sodium acetate or pyrrolidine itself | Enhances nucleophilicity | Overly strong bases may cause side reactions |
Additional Notes and Considerations
- The E-configuration of the azo bond is favored due to thermodynamic stability.
- Reaction temperature control is critical during diazotization to prevent decomposition.
- Pyrrolidine as a nucleophile must be anhydrous or carefully controlled in water content to avoid hydrolysis.
- The ester group is stable under the reaction conditions but may require protection if further synthetic modifications are planned.
- Safety precautions are necessary when handling diazonium salts due to their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters and amides.
Scientific Research Applications
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and pigments due to its diazenyl group.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pyrrolidine ring enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Effects
Ethyl 3-[4-(Chloromethyl)phenyl]propanoate Structure: Differs by replacing the diazenyl-pyrrolidinyl group with a chloromethyl substituent. Reactivity: The chloromethyl group is a strong electrophile, prone to nucleophilic substitution (e.g., SN2 reactions), whereas the diazenyl group may participate in reduction reactions or azo-bond cleavage under acidic/basic conditions . Safety: The chloromethyl derivative requires stringent handling due to its reactivity, including inhalation precautions , while diazenyl compounds often demand care to prevent photodegradation.
Pyran-Based Esters (e.g., Compounds 11a and 11b in ) Structure: Feature pyran rings fused with cyano and hydroxyl groups, contrasting with the phenylpropanoate-diazenyl scaffold. Synthesis: Both classes employ reflux with malononitrile or ethyl cyanoacetate, but pyran derivatives form heterocyclic systems, whereas the target compound retains an azo-aromatic structure .
Hypothetical Property Comparison Table
Research Findings and Limitations
- Synthetic Challenges : The diazenyl-pyrrolidinyl group may complicate synthesis due to steric hindrance and sensitivity to light/heat, unlike the straightforward reactivity of chloromethyl analogues .
- Biological Activity : Azo compounds often exhibit antimicrobial or anticancer properties, but pyrrolidine’s role here remains unexplored in the provided evidence. Pyran derivatives, however, show promise in material science due to their fluorescence .
- Data Gaps : Specific physicochemical data (e.g., melting points, logP) for the target compound are absent in the evidence, necessitating extrapolation from structural analogues.
Biological Activity
Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a diazenyl group linked to a pyrrolidine moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of ethyl propanoate with appropriate diazenyl derivatives, followed by cyclization to form the pyrrolidine structure.
Table 1: Structural Features of this compound
| Component | Structure |
|---|---|
| Ethyl Group | -O-C2H5 |
| Propanoate | -C(=O)-CH2-CH3 |
| Diazenyl | -N=N- |
| Pyrrolidine | -C4H8N |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR . this compound may share similar mechanisms due to its structural analogies.
Antimicrobial Properties
Studies on related compounds have demonstrated antibacterial and antifungal activities. For example, pyrazole derivatives have been evaluated against Gram-positive and Gram-negative bacteria, showing promising results with MIC values ranging from 100 to 400 μg/mL . This suggests that ethyl propanoate derivatives could also possess antimicrobial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. Some studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This could be relevant for this compound, considering its structural features.
Case Study 1: Antitumor Activity Evaluation
A recent study focused on the antitumor activity of a series of diazenyl compounds similar to this compound. The compounds were tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial effects with MIC values as low as 50 μg/mL . This suggests a potential for this compound in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
